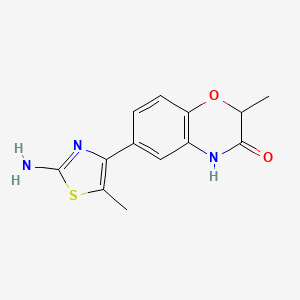
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C13H13N3O2S and its molecular weight is 275.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C13H13N3OS with a molecular weight of approximately 259.33 g/mol. It exhibits a melting point range of 111-113°C and a predicted boiling point of around 313.1°C. The compound is soluble in various organic solvents and has been characterized for its stability under specific conditions .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : Research indicates that benzoxazinones, including this compound, may act as inhibitors of serine proteases such as Factor Xa, which is crucial in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for therapeutic applications in thrombosis management .
- Receptor Modulation : The compound may also exhibit activity through modulation of G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. This interaction can influence cellular responses such as inflammation and immune responses .
- Antimicrobial Properties : Preliminary studies suggest that the thiazole moiety contributes to antimicrobial activity, potentially making this compound useful in treating infections caused by resistant strains .
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study: Anticoagulant Activity
In a study focusing on anticoagulant properties, the compound was tested in various in vitro assays to measure its efficacy against Factor Xa. Results indicated that it not only inhibited the enzyme effectively but also exhibited a favorable pharmacokinetic profile suitable for further development into an anticoagulant drug .
Case Study: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial potential of this compound against several pathogens. The results showed that it inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .
属性
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-6-12(17)15-9-5-8(3-4-10(9)18-6)11-7(2)19-13(14)16-11/h3-6H,1-2H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCZVHLGIHOCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














